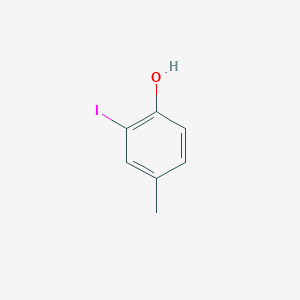

2-Iodo-4-methylphenol

Description

Significance of Aryl Halides in Organic Synthesis

Aryl halides, which include halogenated phenols, are aromatic compounds where a halogen atom is directly attached to an aromatic ring. wikipedia.orgfiveable.me They are fundamental to organic synthesis due to their ability to participate in a variety of chemical reactions. wikipedia.orgfiveable.me Aryl halides serve as precursors in the formation of many other organic compounds, including pharmaceuticals, dyes, and plastics. iitk.ac.in

One of the most critical applications of aryl halides is in cross-coupling reactions, such as the Suzuki and Heck reactions, which are pivotal for creating new carbon-carbon bonds. fiveable.me These reactions are widely used to construct complex molecular architectures. The reactivity of aryl halides in these transformations is influenced by the nature of the halogen, with iodine generally being more reactive than bromine or chlorine. fiveable.me Furthermore, aryl halides can react with metals like lithium and magnesium to form organometallic reagents, which are essential for creating aryl anions, further expanding their synthetic utility. wikipedia.org

Role of Iodinated Phenols in Advanced Chemical Systems

Iodinated phenols, a specific subclass of aryl halides, possess distinct properties that make them particularly useful in the development of advanced chemical systems. The presence of the iodine atom, a large and polarizable halogen, influences the electronic and steric environment of the phenol (B47542) ring, leading to unique reactivity.

These compounds are considered important intermediates in organic synthesis. scielo.br For instance, they are used in the preparation of other valuable chemical entities through reactions like metal-halogen exchange and palladium-catalyzed transformations. scielo.br The iodine atom can act as a good leaving group in nucleophilic aromatic substitution reactions, especially when the ring is activated by other electron-withdrawing groups. libretexts.org This reactivity allows for the introduction of a wide range of functional groups onto the aromatic ring.

Overview of Research Trajectories for 2-Iodo-4-methylphenol and Related Structures

Research involving this compound and similar structures has explored various facets of its chemical behavior and potential applications. A significant area of investigation is its synthesis. One common method involves the direct iodination of p-cresol (B1678582). nih.gov Another approach utilizes the reaction of p-cresol with iodine and sodium bicarbonate in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com

Beyond its synthesis, this compound is utilized as a building block in more complex organic syntheses. For example, it has been used in the synthesis of (E)-2-styrylphenols through a Heck coupling reaction with styrene (B11656) derivatives. thieme-connect.com This highlights its role as a versatile intermediate in constructing larger molecules.

Interestingly, research has also identified this compound as an off-flavor component in some food products, such as cow's milk, where it imparts a medicinal taste. nih.govresearchgate.net Studies have investigated its formation from p-cresol, a compound found in cow dung, in the presence of iodine-based disinfectants. nih.gov This line of research underscores the importance of understanding the formation and properties of such compounds, even in contexts outside of traditional chemical synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7IO | lookchem.comnih.gov |

| Molecular Weight | 234.036 g/mol | lookchem.com |

| Melting Point | 35 °C | lookchem.com |

| Boiling Point | 241.17 °C (estimate) | lookchem.com |

| Density | 1.6840 g/cm³ | lookchem.com |

| pKa | 8.82 ± 0.18 (Predicted) | lookchem.com |

| LogP | 2.30520 | lookchem.com |

| CAS Number | 16188-57-1 | lookchem.comnih.gov |

Reactivity and Synthesis

The chemical behavior of this compound is characterized by reactions involving its key functional groups: the hydroxyl group, the iodine atom, and the aromatic ring.

Synthesis

The primary method for synthesizing this compound is through the electrophilic iodination of 4-methylphenol (p-cresol). Various reagents and conditions have been explored to achieve this transformation efficiently. One documented method involves the use of iodine in combination with sodium bicarbonate in a solvent system of tetrahydrofuran and water. chemicalbook.com Another approach employs iodine and sodium hypochlorite (B82951) in an aqueous alcohol solution.

Key Reactions

This compound can undergo several types of reactions, making it a versatile intermediate in organic synthesis.

Substitution Reactions: The iodine atom can be displaced by various nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinone-type structures.

Reduction Reactions: The iodine atom can be removed (reduced) to yield 4-methylphenol.

Coupling Reactions: As an aryl iodide, it is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. thieme-connect.com

Applications in Chemical Research

The utility of this compound in a research context is primarily as a synthetic intermediate. Its structure allows for the strategic introduction of an iodo-substituted phenolic moiety into larger, more complex molecules.

One notable application is its use in the synthesis of biologically relevant scaffolds. For instance, it serves as a starting material in the multi-step synthesis of certain benzofuran (B130515) derivatives. thieme-connect.com The synthesis of (E)-2-styrylphenols via a Heck reaction with various styrenes, starting from this compound, demonstrates its utility in building molecules with potential applications in materials science or medicinal chemistry. thieme-connect.com

Furthermore, the study of its formation and properties has implications beyond synthetic chemistry. Its identification as a potent off-flavor compound has spurred research into its origins in food products and the environment. nih.govresearchgate.net Understanding the pathways of its formation from precursors like p-cresol is crucial for developing strategies to mitigate its presence where it is undesirable. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITSLEIKSRKKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346917 | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16188-57-1 | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 4 Methylphenol and Its Analogues

Direct Iodination Approaches

Direct iodination of p-cresol (B1678582) (4-methylphenol) presents a straightforward route to 2-iodo-4-methylphenol. However, controlling the regioselectivity of the reaction to favor the introduction of the iodine atom at the ortho position to the hydroxyl group is a key challenge. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group, iodination occurs at one of the two equivalent ortho positions.

Electrophilic Iodination of Phenols

Electrophilic aromatic substitution is a fundamental method for the iodination of phenols. In this approach, an electrophilic iodine species attacks the electron-rich aromatic ring of p-cresol. The reaction is typically carried out using molecular iodine (I₂) in the presence of an activating agent or a catalyst. The hydroxyl group of the phenol (B47542) enhances the electron density of the aromatic ring, facilitating the electrophilic attack.

Common reagents and conditions for the electrophilic iodination of phenols are summarized in the table below.

| Iodinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| I₂ | Aqueous NaOH | Room Temp | Moderate | researchgate.net |

| I₂ | Morpholine Complex | Mild Basic | Not Specified | researchgate.net |

| KI/H₂O₂ | Acetic Acid | Room Temp | Good | organic-chemistry.org |

Utilization of Specific Iodinating Agents (e.g., N-Iodosuccinimide, Selectfluor)

To enhance the efficiency and regioselectivity of iodination, specific iodinating agents have been developed and are widely used. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. acs.org The reaction with NIS is often catalyzed by an acid, such as trifluoroacetic acid, to increase the electrophilicity of the iodine. acs.org

Selectfluor™ (F-TEDA-BF₄) is another versatile reagent that can act as a mediator for iodination reactions. nih.govfhsu.edu It activates molecular iodine, facilitating the electrophilic substitution on the aromatic ring. nih.govacs.org The choice of solvent can influence the outcome of the reaction when using Selectfluor. nih.gov

| Iodinating System | Substrate | Conditions | Product | Yield (%) |

| NIS / Trifluoroacetic acid | Methoxy-substituted aromatics | Mild, short reaction times | Iodinated aromatics | Excellent |

| I₂ / Selectfluor™ | Aryl alkyl ketones | Methanol (B129727) | α-Iodo aryl alkyl ketones | High |

| I₂ / Selectfluor™ | Dimethoxybenzenes | Acetonitrile | Iodinated dimethoxybenzenes | High |

Regioselective Synthesis Strategies

Achieving high regioselectivity in the synthesis of this compound is crucial. Several strategies have been employed to direct the iodine atom specifically to the ortho position of p-cresol. One approach involves the use of blocking groups to temporarily protect the more reactive sites, followed by iodination and subsequent deprotection.

Another strategy relies on the choice of the iodinating agent and reaction conditions. For instance, the use of silver salts, such as silver(I) triflimide, in combination with N-iodosuccinimide has been shown to be effective for the iodination of a range of phenol derivatives under mild conditions. acs.orgresearchgate.net The combination of N-iodosuccinimide and p-toluenesulfonic acid can also achieve highly regioselective monoiodination of phenols at room temperature. researchgate.net

| Reagents | Key Feature | Outcome | Reference |

| N-Iodosuccinimide / p-Toluenesulfonic acid | Mild conditions | Highly regioselective monoiodination | researchgate.net |

| Silver(I) triflimide / N-Iodosuccinimide | Catalytic activation of NIS | Mild and rapid iodination | acs.org |

Functional Group Transformations

An alternative to direct iodination is the synthesis of this compound through the transformation of other functional groups already present on the aromatic ring. This approach can offer excellent control over the position of the iodine substituent.

Diazotization-Iodination Routes from Aminophenols

The Sandmeyer reaction provides a classic and reliable method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.org In this route, 2-amino-4-methylphenol (B1222752) is the starting material. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orggoogle.com The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom to yield this compound. This method is highly regioselective as the position of the iodine is predetermined by the location of the initial amino group.

A general procedure for the synthesis of this compound from 2-amino-4-methylphenol involves dissolving the aminophenol in an acidic aqueous solution, cooling it to 0-5 °C, and then adding a solution of sodium nitrite. After the formation of the diazonium salt, a solution of potassium iodide is added, and the reaction mixture is allowed to warm to room temperature or is gently heated to complete the substitution.

| Starting Material | Reagents | Key Steps | Product | Yield (%) |

| 2-Amino-4-methylphenol | 1. NaNO₂, HCl, H₂O, 0-5°C | Diazotization | This compound | Not specified |

| 2. KI, H₂O | Iodination |

Precursor Design and Conversion (e.g., p-cresol)

The synthesis of this compound inherently relies on the precursor p-cresol (4-methylphenol). The direct iodination methods discussed in section 2.1 all utilize p-cresol as the starting material. The design of the synthesis focuses on controlling the regioselectivity of the iodination reaction on the p-cresol ring.

The conversion of p-cresol to this compound highlights the importance of directing group effects in electrophilic aromatic substitution. The hydroxyl group is a strongly activating ortho-, para-director. With the para position blocked by the methyl group, electrophilic attack is directed to the ortho positions. The challenge lies in preventing polyiodination and achieving high yields of the desired mono-iodinated product.

| Precursor | Synthetic Approach | Key Consideration | Product |

| p-Cresol | Direct Electrophilic Iodination | Regioselectivity (ortho vs. poly-iodination) | This compound |

| p-Cresol | Iodination with specific agents (NIS, Selectfluor) | Enhanced reactivity and selectivity | This compound |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of iodinated phenols to minimize environmental impact and improve safety and efficiency. These approaches focus on using less hazardous reagents, environmentally benign solvents like water, and developing catalytic systems that improve atom economy.

Several eco-friendly methods for the iodination of activated aromatic compounds, including phenols, have been developed. One effective approach involves the use of potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol at room temperature. organic-chemistry.org This acid-free method is compatible with various functional groups and predominantly yields ortho-monoiodinated products. organic-chemistry.org Another sustainable strategy employs a combination of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid, which provides mono-iodo-arenes in high yields. researchgate.net

The use of hydrogen peroxide as a green oxidant has also gained significant attention. A simple and selective reaction for preparing iodinated phenols utilizes iodine and hydrogen peroxide in water, which is a notable green solvent. researchgate.net This method avoids the use of metal catalysts and provides good yields for phenols containing electron-withdrawing groups. researchgate.net Similarly, an effective and environmentally friendly method for the iodination of moderately active phenols uses hydrogen peroxide with acidified sodium periodate (B1199274) in an aqueous ethanol (B145695) medium, allowing for controlled iodination and excellent yields of mono-iodinated products. researchgate.net

Catalytic methods further enhance the green credentials of iodophenol synthesis. For instance, a highly efficient aerobic oxyiodination of phenols has been achieved using copper(II) nitrate (B79036) as a catalyst, with molecular iodine as the iodinating agent and molecular oxygen as the primary oxidant in water. researchgate.net This method demonstrates high activity and remarkable selectivity for the para-iodo substituted phenols. researchgate.net These green methodologies represent a significant advancement over traditional methods that often rely on toxic reagents and harsh conditions.

Table 1: Comparison of Green Iodination Methods for Phenols

| Method | Reagents/Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Method 1 | KI / (NH₄)₂S₂O₈ | Aqueous Methanol | Acid-free, room temperature, ortho-selective. organic-chemistry.org |

| Method 2 | NaIO₃ / Na₂SO₃ / HCl | Aqueous Methanol | High yields of mono-iodinated products. researchgate.net |

| Method 3 | I₂ / H₂O₂ | Water | Metal-free, simple, uses a green oxidant. researchgate.net |

| Method 4 | H₂O₂ / NaIO₄ (acidified) | Aqueous Ethanol | Stoichiometrically controlled, excellent yields. researchgate.net |

Synthesis of this compound Derivatives and Complex Structures

This compound serves as a versatile building block for the synthesis of more complex molecules and functional materials. The presence of the hydroxyl, methyl, and iodo groups allows for a variety of chemical transformations, leading to derivatives with applications in medicinal chemistry and materials science.

Schiff bases, characterized by the azomethine (-HC=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. iosrjournals.orgdergipark.org.tr While direct synthesis using this compound is not explicitly detailed in the provided literature, the general principle involves its conversion to an aldehyde derivative, which can then react with a primary amine. For example, a hydroxybenzaldehyde containing an iodo-methyl-phenyl structure could readily undergo a condensation reaction with an aromatic or aliphatic amine to form the corresponding Schiff base.

The synthesis is typically a reversible reaction that takes place under acid or base catalysis, or with heat. iosrjournals.org The resulting Schiff bases containing an iodophenyl moiety are valuable intermediates. The nitrogen atom of the azomethine group and the oxygen from the phenolic hydroxyl group are key coordination sites, making these compounds effective ligands for forming metal complexes. iosrjournals.org

Table 2: General Synthesis of Phenolic Schiff Bases

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

|---|

Indole (B1671886) and its derivatives are a critical class of heterocyclic compounds with widespread biological activities and pharmaceutical applications. openmedicinalchemistryjournal.com Iodinated aromatic compounds like this compound are valuable precursors for constructing the indole ring system, often through transition-metal-catalyzed reactions.

A common strategy for indole synthesis involves the palladium-catalyzed coupling of a 2-iodoaniline (B362364) derivative with a ketone or alkyne. organic-chemistry.org While this compound has a hydroxyl group instead of an amino group, it can be chemically converted into the corresponding 2-iodo-4-methylaniline, which then serves as a direct precursor for indole synthesis. Modern synthetic methods, such as those employing palladium catalysts, offer high efficiency and functional group tolerance for creating complex indole structures. beilstein-journals.org These carbonylation and cyclization reactions are powerful tools for introducing the C1 building block necessary for the indole core. beilstein-journals.org The development of metal-free electrochemical methods has also provided a sustainable route for the intramolecular amination of vinyl anilines to form indoles. organic-chemistry.org

Phenolic compounds are fundamental intermediates in the synthesis of advanced materials, including polymers and functional organic molecules. This compound, with its reactive sites, can be incorporated into larger molecular architectures. For instance, phenolic Schiff base polymers, which can be derived from precursors like this compound, have been noted for their electroactive and semiconductive properties. researchgate.net The conductivity of such materials can be enhanced by doping with iodine. researchgate.net

Furthermore, the oxidative dearomatization of phenols using hypervalent iodine reagents is a powerful method for producing quinones and quinols. nih.gov These resulting cyclohexadienone structures are not only biologically active but also serve as versatile intermediates in organic synthesis. nih.gov The application of such synthetic strategies to this compound could yield highly functionalized quinone-type intermediates, paving the way for the development of novel materials with tailored electronic or biological properties. The synthesis of advanced materials often relies on building blocks that can be precisely modified, a role for which this compound is well-suited.

Mechanistic Investigations of Reactions Involving 2 Iodo 4 Methylphenol

Electrophilic Aromatic Substitution Mechanisms in Iodination

The synthesis of 2-iodo-4-methylphenol from 4-methylphenol (p-cresol) is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in two main steps: the attack of the aromatic ring on an electrophile and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.com The hydroxyl (-OH) and methyl (-CH₃) groups of 4-methylphenol are activating substituents, meaning they increase the rate of reaction compared to benzene (B151609). They are also ortho, para-directors, channeling the incoming electrophile to the positions ortho and para to themselves. In 4-methylphenol, the para position is occupied by the methyl group, thus substitution occurs at one of the two equivalent ortho positions relative to the strongly activating hydroxyl group.

The reaction is initiated by the generation of a potent iodine electrophile. Molecular iodine (I₂) itself is generally unreactive towards aromatic rings. libretexts.org Therefore, an oxidizing agent or a catalyst is required to generate a more powerful electrophilic species, often represented as I⁺. libretexts.org Common methods include using hypoiodous acid (HOI), iodine monochloride (ICl), or a mixture of I₂ with an oxidizing agent like hydrogen peroxide or a copper salt. libretexts.orgniscpr.res.inmanac-inc.co.jp

The mechanism involves the following key steps:

Attack of the π-system: The electron-rich aromatic ring of 4-methylphenol acts as a nucleophile, attacking the iodine electrophile (E⁺, which is I⁺). This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

Formation of the Arenium Ion: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, particularly onto the carbons ortho and para to the site of attack. The presence of the electron-donating hydroxyl and methyl groups helps to stabilize this intermediate.

Deprotonation: In the final, fast step, a base (such as water or the conjugate base of the acid used) removes a proton from the carbon atom that formed the new C-I bond. This restores the aromatic π-system, yielding the final product, this compound. masterorganicchemistry.com

Studies on the kinetics of iodination of substituted phenols with iodine monochloride indicate that the phenoxide ion, formed under neutral or basic conditions, is the species being iodinated, which explains the high reactivity. niscpr.res.in The rate of reaction is sensitive to the electronic nature of other substituents on the ring, with electron-donating groups increasing the rate. niscpr.res.in

| Parameter | Description |

| Substrate | 4-methylphenol (p-cresol) |

| Reaction Type | Electrophilic Aromatic Substitution (EAS) |

| Directing Groups | -OH (ortho, para), -CH₃ (ortho, para) |

| Position of Iodination | Ortho to the hydroxyl group |

| Key Intermediate | Resonance-stabilized arenium ion (sigma complex) |

| Common Iodinating Agents | I₂/Oxidant, ICl, HOI, N-Iodosuccinimide (NIS) libretexts.orgorganic-chemistry.org |

| Rate-Determining Step | Attack of the aromatic ring on the iodine electrophile masterorganicchemistry.com |

Nucleophilic Aromatic Substitution Pathways on Related Halophenols

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common SN1 and SN2 reactions, the SNAr mechanism does not occur on simple, unactivated aryl halides like this compound under standard conditions. wikipedia.orglibretexts.org The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org Since this compound contains electron-donating hydroxyl and methyl groups, it is inherently deactivated towards classical SNAr.

The classical SNAr mechanism proceeds via two steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). This step is typically rate-determining because it disrupts the ring's aromaticity. wikipedia.orgpressbooks.pub

Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For SNAr reactions, the leaving group ability for halogens is typically F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine helps to stabilize the intermediate and accelerate the attack. wikipedia.org

Recent advancements have enabled SNAr-type reactions on electron-rich halophenols, which are normally inert. One innovative strategy involves the transient generation of a phenoxyl radical from the phenol's -OH group. nih.govosti.gov This open-shell radical acts as an exceptionally powerful electron-withdrawing group (σp⁻(O•) = 2.79, compared to σp⁻(NO₂) = 1.27), activating the ring for nucleophilic attack. nih.gov This "homolysis-enabled electronic activation" strategy can lower the barrier for nucleophilic substitution by over 20 kcal/mol, allowing reactions to proceed under mild conditions. nih.govosti.gov Other modern approaches utilize transition-metal catalysts, which can activate the aromatic ring towards substitution through π-coordination. nih.gov

| Mechanism | Requirement for Halophenol | Key Intermediate | Notes |

| Classical SNAr | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the halogen. pressbooks.pub | Meisenheimer Complex libretexts.org | This compound is unreactive via this pathway. |

| Homolysis-Enabled SNAr | Generation of a phenoxyl radical from the -OH group. nih.gov | Phenoxyl Radical Anion | The phenoxyl radical acts as a powerful, transient electron-withdrawing group. nih.govosti.gov |

| Transition Metal-Catalyzed | Coordination of a metal (e.g., Rh, Ru) to the aromatic ring. nih.gov | η⁵-phenoxo or η⁶-arene complex nih.gov | Metal coordination enhances the electrophilicity of the ring. |

Radical Chemistry in this compound Transformations

The chemistry of this compound is not limited to ionic pathways; it can also participate in reactions involving radical intermediates. Radicals, which are species with an unpaired electron, can be generated from this compound in two primary ways: homolytic cleavage of the carbon-iodine (C-I) bond or homolysis of the oxygen-hydrogen (O-H) bond to form a phenoxyl radical.

Phenoxyl radicals are key intermediates in the oxidation of phenols. organicreactions.orgnih.gov These radicals can be generated chemically, electrochemically, or enzymatically (e.g., using peroxidases). nih.gov The stability of the resulting phenoxyl radical depends on the substituents on the aromatic ring. Ortho-disubstituted phenols tend to form more stable phenoxy radicals than ortho-monosubstituted ones. nih.gov

The C-I bond is relatively weak and can be cleaved under thermal, photochemical, or redox conditions to generate an aryl radical. These highly reactive intermediates can then participate in a variety of transformations, including hydrogen abstraction, addition to multiple bonds, or coupling reactions.

Aryl radicals generated from iodophenols are important intermediates in various catalytic processes, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in certain transition metal-catalyzed cross-coupling reactions, the mechanism may involve single-electron transfer (SET) steps that generate aryl radical intermediates.

A notable example is the activation of halophenols towards nucleophilic substitution through the generation of a phenoxyl radical. nih.govosti.gov In this catalytic cycle, a mild oxidant generates the phenoxyl radical from the corresponding phenoxide. This radical intermediate is sufficiently electrophilic to be attacked by a nucleophile. Subsequent steps regenerate the phenol (B47542) product and the catalyst.

Furthermore, recently discovered iodanyl radicals (formally I(II) species) have been identified as potential intermediates in the chemistry of hypervalent iodine compounds and may play a role in catalytic substrate functionalization. nih.gov

To determine whether a reaction proceeds through a radical mechanism, chemists often employ radical scavengers (or inhibitors). These are compounds that react rapidly with radical intermediates, effectively removing them from the reaction mixture and inhibiting or stopping the radical chain process. antiox.org A significant decrease in the reaction yield or rate in the presence of a radical scavenger is strong evidence for a radical pathway.

Phenolic compounds themselves, including this compound, can act as radical scavengers, primarily through the hydrogen atom transfer (HAT) mechanism from the hydroxyl group to another radical, which generates a relatively stable phenoxyl radical. nih.govnih.gov

Commonly used radical scavengers in mechanistic studies include:

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical that efficiently traps carbon-centered radicals.

Butylated hydroxytoluene (BHT): A phenolic antioxidant that functions as a chain-breaking scavenger.

1,1-Diphenyl-2-picrylhydrazyl (DPPH): A stable radical used in assays to measure the radical scavenging capacity of compounds. nih.gov

If a transformation of this compound were to proceed via a radical mechanism, the addition of a scavenger like TEMPO would likely intercept the key radical intermediate, leading to the formation of a trapped adduct and a significant reduction in the yield of the desired product.

| Radical Type | Generation Method | Role in Transformations |

| Phenoxyl Radical | Oxidation of the phenol (chemical, enzymatic, electrochemical) nih.gov | Acts as an electron-withdrawing group to activate the ring for SNAr; participates in oxidative coupling. nih.govorganicreactions.org |

| Aryl Radical | Homolysis of the C-I bond (thermal, photochemical, redox) | Intermediate in cross-coupling reactions; can add to π-systems. |

| Iodanyl Radical | Reductive activation of hypervalent iodine compounds nih.gov | Potential intermediate in catalytic cycles involving hypervalent iodine reagents. nih.gov |

Iodocyclization Reactions of Phenolic Alkenes

Iodocyclization is a powerful method for constructing heterocyclic compounds. nih.gov In the context of phenolic alkenes (e.g., a phenol with an allyl group at the ortho position), it provides a direct route to iodine-containing dihydrobenzofurans. The reaction is an example of a halocyclization, where an intramolecular nucleophile attacks a carbon-carbon double or triple bond that has been activated by an electrophilic halogen. nih.govsemanticscholar.org

The mechanism is initiated by the reaction of an electrophilic iodine source (such as I₂ or NIS) with the alkene. researchgate.net

Formation of an Iodonium (B1229267) Ion: The electrophilic iodine attacks the alkene π-bond, forming a cyclic, three-membered iodonium ion intermediate.

Intramolecular Nucleophilic Attack: The tethered phenolic hydroxyl group then acts as an intramolecular nucleophile. It attacks one of the two carbons of the iodonium ion from the side opposite the iodine atom (anti-attack). This ring-opening step forms the new carbon-oxygen bond.

Deprotonation: A final deprotonation step yields the neutral cyclized product.

The regioselectivity of the ring closure is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored, typically leading to the formation of five-membered rings. semanticscholar.org For a 2-allylphenol (B1664045), this results in the formation of a 2-(iodomethyl)-2,3-dihydrobenzofuran. researchgate.net The reaction can be performed in various solvents, and surprisingly, water has been shown to be an effective medium for the iodocyclization of 2-allylphenols without the need for any additives. researchgate.net

Electrochemical methods offer an alternative, environmentally friendly way to initiate iodocyclization reactions. Instead of using chemical oxidants to generate the electrophilic iodine species, an electric current is used. The process typically involves the anodic oxidation of a simple iodide salt (e.g., NaI or TBAI).

The proposed mechanism for electrochemical iodocyclization involves:

Anodic Oxidation of Iodide: At the anode, iodide ions (I⁻) are oxidized. This can be a one-electron oxidation to form an iodine radical (I•) or a two-electron oxidation to form the iodonium ion (I⁺). scielo.org.mxresearchgate.net

Reaction with Alkene: The electrochemically generated electrophilic iodine species (I• or I⁺) reacts with the alkene moiety of the phenolic substrate to form a radical or cationic intermediate.

Intramolecular Cyclization: As in the chemical version, the phenolic hydroxyl group attacks this intermediate in an intramolecular fashion to form the heterocyclic ring.

This electrochemical approach avoids the use of stoichiometric chemical reagents, making the process more sustainable. It allows for precise control over the reaction by modulating the applied potential or current. organic-chemistry.org

Water-Promoted Iodocyclization and Catalytic Effects of Iodine

The use of water as a solvent in organic synthesis is of growing importance due to environmental and economic considerations. researchgate.net The intramolecular iodocyclization of 2-allylphenols, a reaction relevant to derivatives of this compound, can be effectively performed with iodine in water without the need for any additives. researchgate.netrsc.org This process typically occurs through an exo cyclization. researchgate.netresearchgate.net The reaction is believed to proceed via the iodination of the double bond, which forms a cyclic iodonium ion. This intermediate is then opened by a regioselective intramolecular nucleophilic attack from the hydroxy group, yielding the iodomethyl-dihydrobenzofuran derivative. researchgate.net

The efficiency of this reaction is notably enhanced in water, a phenomenon that may be attributed to hydrophobic interactions. researchgate.net For instance, the iodocyclization of 2-allylphenol with iodine in water at 50°C can achieve a near-quantitative yield. researchgate.net In contrast, using organic solvents or even a water-ethanol mixture results in lower yields or competing side reactions like iodoethoxylation. researchgate.net

Molecular iodine is recognized for its ability to catalyze various organic transformations, including C-C, C-N, C-O, and C-S bond formations, making it a versatile reagent in synthesizing heterocyclic compounds. researchgate.netnih.gov In the context of iodocyclization, iodine acts as a mild Lewis acid and an effective redox catalyst capable of electron transfer in numerous oxidative reactions. researchgate.net The catalytic cycle for certain iodine-catalyzed reactions involves the iodocyclization of the substrate, followed by subsequent steps that regenerate the iodine catalyst. rsc.orgrsc.org For some substrates, the reaction proceeds faster in an aqueous environment as a homogeneous slurry than in organic solvents, possibly due to the increased solubility of inorganic reagents in water, leading to a higher local concentration of reactants. acs.org

Table 1: Effect of Solvent on Iodocyclization of 2-allylphenol

| Entry | Solvent | Iodine (equiv.) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | 4 | 2 | 94 |

| 2 | Water | 2 | 6 | 85 |

| 3 | Water | 1 | 24 | 80 |

| 4 | EtOH–H₂O (1:1) | 4 | 2 | 77 |

| 5 | EtOH | 4 | 2 | Low (competing reaction) |

| 6 | MeCN | 4 | 2 | 30 |

Data sourced from research on water-promoted iodocyclisation of 2-allylphenols. researchgate.net

Role of Lewis Acid Additives in Cyclization Mechanisms

Lewis acid additives can significantly influence the reactivity, selectivity, and rate of catalytic reactions, including cyclization mechanisms. rsc.orgresearchgate.netsemanticscholar.org In the context of transition metal-catalyzed processes, Lewis acids can play several roles: activating the substrate, accelerating a key elementary step in the catalytic cycle (such as migratory insertion or reductive elimination), or altering the reaction pathway to favor a specific outcome. researchgate.net

For oxidative cyclization reactions, the addition of a catalytic amount of a Lewis acid can lead to higher yields and significantly faster reaction times compared to reactions relying on Brønsted acids. researchgate.net These milder acidic conditions can also tolerate a wider range of acid-sensitive functional groups that might be incompatible with stronger acids. researchgate.net The Lewis acid can interact with various components of the reaction, forming adducts that may enhance the turnover-limiting step of the catalytic cycle or direct the reaction towards a specific selective pathway. researchgate.net For example, in certain nickel-catalyzed reactions, the choice of Lewis acid can switch the regioselectivity of the product formation. researchgate.net

While direct studies on this compound are specific, the principles from related systems are applicable. For instance, in osmium-mediated oxidative cyclizations, replacing trifluoroacetic acid with a catalytic amount of a Lewis acid allows for a reduction in the loading of the primary metal catalyst and accelerates the reaction. researchgate.net This highlights the potential for Lewis acids to co-catalyze and improve the efficiency of cyclization reactions involving halogenated phenols.

Metal-Catalyzed Coupling Reactions of Aryl Iodides

Aryl iodides, including this compound, are valuable substrates in metal-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds.

Cobalt-Catalyzed Amination of Aryl Iodides

First-row transition metals like cobalt are gaining attention as catalysts for cross-coupling reactions due to their abundance and lower cost compared to precious metals. rsc.org A significant challenge in using these metals is overcoming their tendency for single-electron reactivity, which can be controlled by using appropriate strong-field or electron-rich ligands. rsc.orgrsc.org

The cobalt(I)-catalyzed amination of unactivated aryl iodides provides a method for synthesizing a diverse range of primary arylamines. rsc.org This transformation can be achieved using a catalyst like (PPh₃)₃CoCl with an amine source such as lithium hexamethyldisilazide (LiN(SiMe₃)₂). rsc.orgrsc.org The reaction proceeds through a catalytic cycle that is believed to involve a Co(I) complex, rather than a Co(II) intermediate which tends to produce undesired biaryl byproducts. rsc.orgrsc.org

Mechanistic studies, including stoichiometric reactions and kinetic analyses, support a closed-shell mechanism involving a Co(I) active species. rsc.orgrsc.org The proposed catalytic cycle involves several key steps:

Formation of the active catalyst: The precatalyst, (PPh₃)₃CoCl, is thought to form a cobalt-amide complex, (PPh₃)₂CoN(SiMe₃)₂, which is a competent catalyst in the reaction. rsc.orgrsc.org

Oxidative Addition: The aryl iodide undergoes oxidative addition to the Co(I) center.

Transmetalation and Reductive Elimination: These steps follow to form the C-N bond and regenerate the active Co(I) catalyst. researchgate.net

This cobalt-catalyzed method is notable for its ability to synthesize arylamines that are not easily accessible through traditional palladium-catalyzed routes. rsc.orgrsc.org

Copper-Catalyzed Carbonylation Reactions

Copper-catalyzed carbonylation and carboxylation reactions of aryl iodides are important methods for introducing carbonyl functionalities. A mild method for the carboxylation of aryl iodides utilizes a copper iodide (CuI) catalyst with a TMEDA or DMEDA ligand, operating under 1 atmosphere of CO₂. nih.govnih.gov This reaction demonstrates excellent functional group tolerance, accommodating esters, bromides, chlorides, ethers, and amino groups. nih.govresearchgate.net

The proposed mechanism involves the following key steps:

Reduction of Cu(I): A reducing agent, such as diethylzinc, reduces the Cu(I) species to generate active Cu(0). nih.gov

Oxidative Addition: The Cu(0) species undergoes oxidative addition with the aryl iodide (ArI) to form an ArCu(I) complex. nih.gov

CO₂ Insertion: Carbon dioxide inserts into the Ar-Cu bond to form a copper carboxylate intermediate. nih.gov

Transmetalation: The copper carboxylate reacts with the reducing agent (e.g., diethylzinc) to form a zinc carboxylate and regenerate the active Cu(0) catalyst. nih.gov

Interestingly, electron-deficient aryl iodides show lower reactivity in this system, which is contrary to typical oxidative addition trends and suggests a more complex mechanism, possibly involving copper clusters. nih.gov Other copper-catalyzed carbonylations may proceed through a radical atom transfer carbonylation (ATC) mechanism, which is complementary to the two-electron chemistry often seen with precious metal catalysts. uic.edu

Table 2: Selected Examples of Copper-Catalyzed Carboxylation of Aryl Iodides

| Aryl Iodide | Yield (%) |

|---|---|

| 4-Iodotoluene | 97 |

| 2-Iodotoluene | 88 |

| Iodomesitylene | 87 |

| 2-Iodothiophene | 82 |

| 3-Iodoanisole | 96 |

| 4-Iodoanisole | 95 |

Reaction conditions typically involve CuI/TMEDA catalyst, Et₂Zn, and CO₂ (1 atm) in DMSO at 25–70 °C. nih.gov

Palladium and Platinum Complex Catalysis

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for C-C bond formation. The Heck reaction, for example, involves the reaction of an aryl halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org The generally accepted mechanism for these reactions involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgyoutube.com

The key steps in the catalytic cycle are:

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. wikipedia.orgyoutube.com

Oxidative Addition: The Pd(0) complex inserts into the aryl-iodide bond, forming a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation/Insertion: The organometallic coupling partner undergoes transmetalation, or an alkene inserts into the Pd-C bond. wikipedia.orgyoutube.com

Reductive Elimination: The two organic fragments are coupled, and the Pd(0) catalyst is regenerated. youtube.com

Recent studies have also implicated Pd(I) species in some cross-coupling reactions. For instance, a dianionic iodide-bridged Pd(I) dimer, [Pd₂I₄][NBu₄]₂, has been identified as an active catalyst in certain formate-mediated reductive cross-couplings of aryl iodides. nih.gov Mononuclear Pd(I) aryl complexes have also been synthesized and shown to activate the carbon-halogen bonds of organic iodides, proceeding through a stepwise oxidative addition and reductive elimination from a Pd(III) intermediate. chemrxiv.org

While palladium is the most common catalyst for these transformations, platinum complexes are generally less effective. Platinum tends to form very strong bonds with carbon, which can hinder the catalytic turnover, particularly the reductive elimination step, making it less active for this type of coupling reaction. wikipedia.org

Oxidative Coupling Mechanisms of Iodinated Phenols

Oxidative coupling of phenols is a key biosynthetic step for many natural products and a powerful tool in synthetic chemistry. nih.govacs.org This process can lead to the formation of C-C or C-O bonds, resulting in biphenols or diaryl ethers. nih.gov The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the structure of the phenol substrate. nih.gov

When iodinated phenols are involved, or when hypervalent iodine reagents are used as oxidants, the mechanism can proceed through several pathways. Hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (IBD), react with phenols to form an initial aryloxyiodonium(III) intermediate. wikipedia.org This intermediate can then undergo nucleophilic attack, either intramolecularly or intermolecularly, to yield the coupled product. wikipedia.org

The reaction can proceed through either an ionic or a radical mechanism. acs.org

Ionic Mechanism: This pathway involves the formation of an oxenium ion after the initial formation of the aryloxyiodonium intermediate. wikipedia.org

Radical Mechanism: This pathway can involve single electron transfer (SET) steps. acs.org For example, some iron-catalyzed oxidative couplings proceed through radical-anion or radical-radical mechanisms. nih.gov

A significant challenge in oxidative phenol coupling is that the product can often be more easily oxidized than the starting material, leading to over-oxidation or the formation of complex product mixtures. nih.gov The choice of oxidant and reaction conditions is therefore crucial for achieving selective coupling. Iodine(III)-mediated chemistry is considered a type of stoichiometric oxidation, where the iodine reagent is consumed in the reaction. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Iodo 4 Methylphenol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 2-Iodo-4-methylphenol is predicted to show distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the aromatic protons, and the methyl protons. The aromatic region would display a complex pattern due to the three non-equivalent protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by their position relative to the electron-donating hydroxyl and methyl groups, and the electron-withdrawing, sterically bulky iodine atom. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on solvent and concentration. The methyl group protons would present as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable (typically 4.5-5.5) | Broad Singlet |

| Aromatic-H (C3) | ~7.5 | Doublet |

| Aromatic-H (C5) | ~6.9 | Doublet of Doublets |

| Aromatic-H (C6) | ~6.7 | Doublet |

| -CH₃ | ~2.2 | Singlet |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

The ¹³C NMR spectrum of this compound provides information on the seven unique carbon environments in the molecule. The spectrum is characterized by six signals in the aromatic region (typically 110-160 ppm) and one signal in the aliphatic region (<30 ppm) for the methyl carbon. The carbon atom bonded to the iodine (C2) is expected to have a significantly lower chemical shift (around 85-95 ppm) due to the heavy atom effect of iodine. The carbon attached to the hydroxyl group (C1) will appear downfield, typically around 150-155 ppm. Public databases confirm that the compound has been characterized by ¹³C NMR. nih.govchemicalbook.com Data for analogues such as 4-Iodo-2-methylphenol and 2-Iodophenol are also available for structural comparison. nih.govchemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Iodinated Phenols

| Carbon Atom | This compound (Predicted) | 2-Iodophenol (Experimental) |

|---|---|---|

| C1 (-OH) | ~152 ppm | 154.8 ppm |

| C2 (-I) | ~88 ppm | 86.3 ppm |

| C3 | ~139 ppm | 139.5 ppm |

| C4 | ~131 ppm | 122.4 ppm |

| C5 | ~129 ppm | 129.5 ppm |

| C6 | ~115 ppm | 115.3 ppm |

| -CH₃ | ~20 ppm | N/A |

Note: Predicted values for this compound are based on additivity rules and comparison with known spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The nominal molecular weight of this compound (C₇H₇IO) is 234 g/mol , which is readily confirmed by the presence of a molecular ion peak (M⁺) in its mass spectrum. nih.govnist.gov

When coupled with gas chromatography, mass spectrometry allows for the separation and identification of components in a mixture. For a pure sample of this compound, GC-MS provides both its retention time and its mass spectrum. Data from the NIST Mass Spectrometry Data Center shows the molecular ion peak at a mass-to-charge ratio (m/z) of 234. nih.govnist.gov Key fragment ions are observed at m/z 107, which corresponds to the loss of an iodine atom, and m/z 77, representing a phenyl fragment. nih.gov This fragmentation pattern is characteristic of iodinated aromatic compounds. The Kovats retention index for this compound on a standard non-polar column is reported as 1259. nih.gov

Table 3: Key GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (M⁺) | 234 m/z | nih.govnist.gov |

| Major Fragment 1 | 107 m/z ([M-I]⁺) | nih.gov |

| Major Fragment 2 | 77 m/z ([C₆H₅]⁺) | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide complementary structural information.

Infrared (IR) Spectroscopy probes the vibrational modes of functional groups within a molecule. The IR spectrum of this compound is expected to show a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically result in peaks in the 1450-1600 cm⁻¹ region. A key feature for this molecule would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring. For p-cresol (B1678582), absorption maxima are observed around 220 nm and 278 nm. nist.gov The introduction of an iodine atom is expected to cause a bathochromic (red) shift in these absorption maxima due to its effect on the electronic structure of the chromophore. The NIST Chemistry WebBook indicates the availability of UV/Visible spectrum data for this compound. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl -CH₃ | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, the structures of several closely related iodinated phenol (B47542) analogues have been determined, offering valuable insights into the expected molecular geometry and packing in the solid state.

For instance, the crystal structure of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol reveals an orthorhombic system with space group P2₁2₁2₁. nih.gov In this analogue, the molecule is stabilized by a strong intramolecular O—H···N hydrogen bond. nih.gov Another related compound, 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, crystallizes in the orthorhombic space group Pna2₁. iucr.orgiucr.org Its structure features C—H···O hydrogen-bonding interactions that influence the crystal packing. iucr.org These examples demonstrate that the solid-state structures of iodinated phenols are heavily influenced by hydrogen bonding and other non-covalent interactions.

Table 5: Crystallographic Data for Selected Iodinated Phenol Analogues

| Compound | (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol nih.gov | 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol iucr.orgiucr.org |

|---|---|---|

| Formula | C₁₄H₁₂INO | C₁₃H₉IN₂O₃ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | Pna2₁ |

| a (Å) | 5.3787 (3) | 12.894 (3) |

| b (Å) | 11.6608 (6) | 20.370 (4) |

| c (Å) | 21.9423 (11) | 5.1438 (10) |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Key Feature | Intramolecular O—H···N hydrogen bond | C—H···O hydrogen bonding |

Crystal System and Space Group Analysis

The crystallographic analysis of the analogues of this compound reveals that they crystallize in the orthorhombic system, which is defined by three unequal axes at right angles to each other. This system is a common arrangement for organic molecules of this nature.

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Crystal System | Space Group |

| (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol | Orthorhombic | P2₁2₁2₁ |

| 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol | Orthorhombic | Pna2₁ |

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the molecular conformation and crystal packing of these iodophenol derivatives. Both intramolecular and intermolecular hydrogen bonds are observed, contributing significantly to the stability of the structures.

In the Schiff base analogues, a prominent and strong intramolecular O—H⋯N hydrogen bond is a recurring feature nih.goviucr.orgnih.gov. This bond forms between the hydroxyl group of the phenol ring and the nitrogen atom of the imine group, creating a stable six-membered ring motif known as an S(6) ring nih.goviucr.orgnih.gov. This intramolecular interaction is a dominant factor in stabilizing the molecular structure and influencing the planarity of the Schiff base moiety nih.goviucr.org.

Dihedral Angles and Molecular Conformation

The molecular conformation of these analogues is characterized by a non-planar arrangement, primarily due to the rotation around the single bonds connecting the aromatic rings. The dihedral angle, which is the angle between two intersecting planes, is a key parameter in describing this non-planarity.

In 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, the 4-iodobenzene ring is inclined to the phenol ring with a dihedral angle of 39.1 (2)° iucr.orgnih.govnih.gov. This significant twist renders the molecule non-planar. For (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, the 2-iodophenyl and benzene rings are twisted with respect to each other, exhibiting a dihedral angle of 31.38 (2)° nih.goviucr.org. These dihedral angles are a result of steric hindrance between the bulky substituents on the aromatic rings and the tendency to achieve the most stable energetic conformation.

The configuration about the C=N imine double bond in these Schiff base derivatives is consistently found to be in the E configuration iucr.orgnih.gov.

Table 2: Key Dihedral Angles in Analogues of this compound

| Compound Name | Aromatic Rings Involved | Dihedral Angle (°) |

| (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol | 2-iodophenyl and benzene rings | 31.38 (2) |

| 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol | 4-iodobenzene and phenol rings | 39.1 (2) |

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This analysis provides a detailed picture of the close contacts between molecules and helps in understanding the forces that govern crystal packing.

For 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, the Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from O⋯H/H⋯O interactions, which account for 26.9% of the total intermolecular contacts, followed by H⋯H interactions at 22.0% iucr.orgnih.govnih.gov. Other notable contacts include I⋯H/H⋯I (16.3%) and C⋯H/H⋯C (10.5%) iucr.org.

In the case of (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, the crystal structure is dominated by H⋯H contacts (37.1%) and C⋯H contacts (30.1%) nih.goviucr.org. The analysis also shows contributions from H⋯I (18%) and O⋯H (6.4%) interactions iucr.org. The large number of H⋯H and C⋯H interactions suggests that van der Waals forces play a major role in the crystal packing of this particular analogue iucr.org.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol (%) | (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol (%) |

| H⋯H | 22.0 | 37.1 |

| O⋯H/H⋯O | 26.9 | 6.4 |

| C⋯H/H⋯C | 10.5 | 30.1 |

| I⋯H/H⋯I | 16.3 | 18.0 |

| C⋯C | 8.7 | 23.3 |

| N⋯H/H⋯N | 1.4 | 3.6 |

| Other | 14.2 | Not specified |

Computational Chemistry and Theoretical Studies on 2 Iodo 4 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.commdpi.comresearchgate.net By calculating the electron density, DFT can determine the ground-state properties of 2-Iodo-4-methylphenol, offering a detailed picture of its stability and chemical reactivity. These calculations are fundamental for understanding the molecule's behavior in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comuni-muenchen.de The MEP surface of this compound reveals distinct regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and the presence of lone pairs. This indicates the primary site for interactions with positive charges or proton donors.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group exhibits a positive potential, making it a potential hydrogen bond donor. A significant region of positive potential, known as a "sigma-hole" (σ-hole), is located on the iodine atom along the extension of the C-I bond. researchgate.net This σ-hole is a key feature that enables halogen bonding.

Neutral Regions (Green): These areas represent regions with near-zero electrostatic potential, typically found over the carbon atoms of the aromatic ring.

The MEP map provides a visual guide to the molecule's reactivity, identifying the electron-rich sites that can act as nucleophiles or hydrogen bond acceptors and the electron-poor sites that can act as electrophiles or hydrogen/halogen bond donors. uni-muenchen.demdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.com These two orbitals are critical in determining a molecule's electronic properties and its role in chemical reactions. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. youtube.comossila.com In this compound, the HOMO is primarily localized on the phenol (B47542) ring and the oxygen atom, with some contribution from the iodine atom. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a reaction.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons and serves as an electron acceptor. youtube.comossila.com The LUMO in this compound is predominantly distributed over the aromatic ring, particularly the antibonding π* orbitals. The energy of the LUMO corresponds to the molecule's electron affinity.

The distribution and energies of these orbitals are essential for predicting how the molecule will interact with other reagents. Electron flow in a reaction typically occurs from the HOMO of one molecule to the LUMO of another. ossila.com

| Orbital | Description | Typical Localization in this compound |

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Phenol ring, Oxygen lone pairs |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Antibonding π* orbitals of the aromatic ring |

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more polarizable and reactive.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η ≈ (ELUMO – EHOMO)/2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. Soft molecules are more reactive than hard molecules.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | Measures resistance to electron cloud deformation. |

| Chemical Softness (S) | 1/η | Measures the ease of electron cloud deformation; indicates polarizability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. materialsciencejournal.orgresearchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their significance in terms of stabilization energy (E(2)). These interactions, known as hyperconjugation, are crucial for understanding molecular stability. researcher.life

For this compound, significant hyperconjugative interactions include:

n → π Interactions:* The delocalization of electron density from the lone pairs (n) of the oxygen and iodine atoms into the antibonding π* orbitals of the aromatic ring. This interaction contributes significantly to the stability of the molecule and influences the electron distribution in the ring.

π → π Interactions:* Electron delocalization between the π bonding orbitals and π* antibonding orbitals within the aromatic system, which is characteristic of the resonance stabilization in the benzene (B151609) ring.

| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Significance |

| Oxygen Lone Pair (n) | Ring C-C (π) | n → π | Stabilizes the molecule, increases electron density in the ring. |

| Iodine Lone Pair (n) | Ring C-C (π) | n → π | Contributes to resonance and molecular stability. |

| Ring C=C (π) | Ring C-C (π) | π → π | Aromatic resonance stabilization. |

Quantum Chemical Modeling of Interactions

Quantum chemical modeling is essential for studying the non-covalent interactions that this compound can form with other molecules. These models can accurately predict the geometries and energies of intermolecular complexes, which is vital for understanding its behavior in condensed phases and biological systems.

A key non-covalent interaction involving this compound is the halogen bond. nih.gov This interaction occurs when the electrophilic region (the σ-hole) on the iodine atom interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom on another molecule. mdpi.com

Nature of the Interaction: The halogen bond strength increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov The iodine atom in this compound, being highly polarizable and possessing a significant σ-hole, is an effective halogen bond donor.

Directionality: A defining characteristic of halogen bonds is their high degree of directionality. nih.govmdpi.com The optimal geometry for a halogen bond involves the C–I bond pointing directly towards the nucleophilic atom of the acceptor molecule, resulting in a C–I•••X angle that is close to 180°. mdpi.com This linear arrangement maximizes the favorable electrostatic interaction between the positive σ-hole and the negative site.

Computational models can predict the strength and directionality of these bonds, helping to engineer crystal structures and design molecules with specific recognition properties. figshare.com

Intramolecular Hydrogen Bonds (O-H···N) and C-H···π Interactions

Theoretical and computational studies provide significant insight into the non-covalent interactions that govern the structure and reactivity of this compound. These interactions include intramolecular hydrogen bonds and C-H···π interactions.

The specific intramolecular hydrogen bond of the O-H···N type is contingent on the presence of a nitrogen atom to act as a hydrogen bond acceptor within the molecular structure. In this compound itself, this bond is not possible. However, in derivatives containing a suitable nitrogenous substituent, such as an imine or nitro group, a moderately strong O-H···N intramolecular hydrogen bond can form. Computational studies on related phenolic N-oxide derivatives have explored the proton transfer phenomena associated with these strong hydrogen bonds. mdpi.comnih.gov

For this compound, the most relevant intramolecular interaction is the hydrogen bond between the hydroxyl group's hydrogen and the ortho-positioned iodine atom (O-H···I). Detailed theoretical and spectroscopic analyses of 2-halophenols have concluded that weak intramolecular hydrogen bonding exists in 2-chlorophenol, 2-bromophenol, and 2-iodophenol. rsc.orgresearchgate.net This interaction is notably weaker than conventional hydrogen bonds but still influences the conformational preference of the molecule. Theoretical models suggest that the intramolecular iodo bond in o-halophenols is stronger than the corresponding intramolecular fluoro bond. researchgate.net The formation of such an intramolecular bond can diminish the ability of the phenolic hydroxyl group to participate in intermolecular hydrogen bonding, which in turn affects physical properties like boiling point and solubility. stackexchange.com

C-H···π interactions, where a C-H bond acts as a donor to the π-electron system of the aromatic ring, are another class of weak, non-covalent forces that contribute to molecular and supramolecular structure. While specific studies on these interactions in this compound are limited, research on related systems highlights the importance of π-interactions. Computational studies on phenol-water complexes have investigated π-π stacking interactions, demonstrating their role in the stabilization of molecular clusters. scirp.orgmdpi.com Furthermore, investigations into iodination reagents have noted the stabilizing interactions between iodonium (B1229267) ions and the π-electron system of aromatic rings. mdpi.com These findings suggest that C-H···π interactions, although weak, likely play a role in the crystal packing and molecular recognition processes of this compound.

Molecular Dynamics Simulations and Electrostatic Models

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies focused exclusively on this compound are not widely documented, the methodology has been extensively applied to related phenolic and halogenated systems to understand their behavior, interactions, and properties.

For instance, MD simulations have been used to generate realistic structures of phenolic resins and determine their physical properties, such as the glass transition temperature (Tg). nih.gov In the context of halogenated compounds, specialized MD simulation protocols have been developed to accurately model halogen bonding. nih.gov These protocols often involve adding a charged extra point to represent the σ-hole—a region of positive electrostatic potential on the halogen atom—which is crucial for describing its interaction with nucleophiles. nih.gov Such enhanced sampling MD simulations could be applied to this compound to investigate its dynamics, conformational changes, and specific interactions like halogen bonds in various solvent environments or with biological targets. rsc.org

Electrostatic Models

Electrostatic models, particularly Molecular Electrostatic Potential (MEP or ESP) maps, are vital tools in computational chemistry for understanding molecular reactivity and intermolecular interactions. deeporigin.comlibretexts.org An ESP map illustrates the three-dimensional charge distribution of a molecule, using a color spectrum to denote regions of varying electrostatic potential. libretexts.orgwolfram.com Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). youtube.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Characteristics

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches that aim to correlate the structural or physicochemical properties of compounds with their observed activities or properties. nih.gov For phenolic compounds, these models are widely used to predict characteristics such as toxicity, antioxidant activity, and environmental fate without the need for extensive experimental testing. nih.govscienceopen.com

The fundamental principle of QSPR/QSAR is to develop a mathematical model that links molecular descriptors to a specific endpoint. These descriptors can be broadly categorized as hydrophobic, electronic, steric, or quantum chemical. For the class of phenol derivatives, numerous studies have shown that properties like toxicity are often governed by a combination of hydrophobicity and electronic effects. jst.go.jpnih.gov

A variety of molecular descriptors are employed in building robust QSPR models for phenols. The table below summarizes some of the key descriptors and the properties they are often used to predict.

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Predicted Characteristic(s) |

| Hydrophobic | Octanol-Water Partition Coefficient | log P or log Kow | Toxicity, Bioaccumulation jst.go.jpnih.govrsc.org |

| Electronic | Acid Dissociation Constant | pKa | Toxicity, Reactivity jst.go.jpnih.gov |

| Electronic | Hammett Sigma Constant | σ | Toxicity, Reactivity jst.go.jp |

| Quantum Chemical | Homolytic Bond Dissociation Energy | BDE | Toxicity, Antioxidant Activity rsc.org |

| Quantum Chemical | Highest Occupied Molecular Orbital Energy | EHOMO | Antioxidant Activity nih.gov |

| Quantum Chemical | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Antioxidant Activity nih.gov |

| Topological | First Order Connectivity Index | 1χ | Toxicity jst.go.jp |

For example, a common QSAR model for the toxicity of phenols against various organisms often takes the form of a linear equation involving log Kow and pKa. nih.gov Studies have shown that toxicity is frequently dependent on hydrophobicity (log Kow), which governs the transport of the molecule to its site of action, and the degree of ionization (related to pKa), which affects membrane permeability and interaction with molecular targets. jst.go.jpnih.gov More advanced models incorporate quantum chemical descriptors, such as the homolytic bond dissociation energy (BDE) of the phenolic O-H bond, which is a crucial parameter for predicting both antioxidant activity and radical-based toxicity. rsc.org The application of machine learning methods, such as classification and regression trees (CART), has further enhanced the predictive power of these models for assessing the safety and environmental risk of phenolic compounds. nih.gov

Applications of 2 Iodo 4 Methylphenol and Its Derivatives in Advanced Scientific Fields

Pharmaceutical and Medicinal Chemistry Research

The iodinated phenol (B47542) structure of 2-Iodo-4-methylphenol is of significant interest in the design and synthesis of biologically active compounds. Its derivatives are explored for therapeutic and diagnostic purposes, leveraging the unique properties conferred by the iodine atom.

Precursors for Drug Development (e.g., PPARδ Agonists)